
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide is a complex organic compound that features multiple fluorine atoms, a quinoline moiety, and a benzenesulfonamide group
Méthodes De Préparation
The synthesis of 2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide involves several steps, typically starting with the preparation of the quinoline core The quinoline can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesisThe final step involves the coupling of the quinoline derivative with the benzenesulfonamide moiety, which can be facilitated by palladium-catalyzed cross-coupling reactions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives
Applications De Recherche Scientifique
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity. The quinoline moiety can interact with aromatic residues in the target protein, while the benzenesulfonamide group can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated quinoline derivatives and benzenesulfonamides. For example:
2,5-difluoro-N-(3-fluoro-4-(6-methoxyquinolin-4-yloxy)phenyl)benzenesulfonamide: Lacks the piperidine moiety, which may affect its binding properties.
2,5-difluoro-N-(3-fluoro-4-(7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide: Similar structure but with variations in the substitution pattern on the quinoline ring
This compound’s uniqueness lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it a valuable scaffold for further development in various research fields.
Propriétés
Formule moléculaire |
C31H32F3N3O5S |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
2,5-difluoro-N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperidin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32F3N3O5S/c1-20-9-13-37(14-10-20)12-3-15-41-30-19-26-23(18-29(30)40-2)27(8-11-35-26)42-28-7-5-22(17-25(28)34)36-43(38,39)31-16-21(32)4-6-24(31)33/h4-8,11,16-20,36H,3,9-10,12-15H2,1-2H3 |
Clé InChI |
BVXYJKJBFXAJDL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


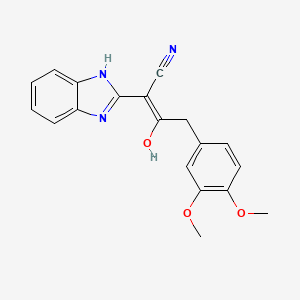
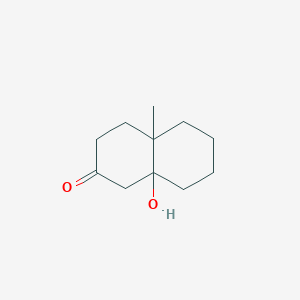
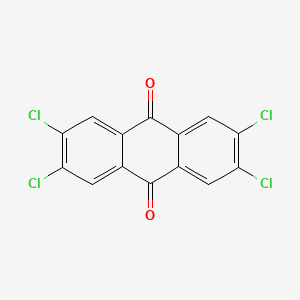
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
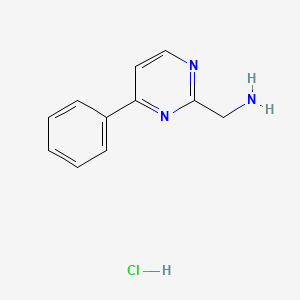
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)

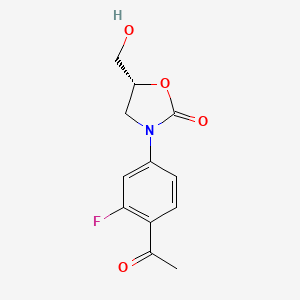
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)

![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
